molecular formula C8H5F3N4 B12999958 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 2089333-95-7

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

货号: B12999958
CAS 编号: 2089333-95-7
分子量: 214.15 g/mol
InChI 键: MUUHIQPZJBPEJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine (CAS 2091424-89-2) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C8H5F3N4, with a molecular weight of 214.15 g/mol . This compound features a fused pyrido[3,2-d]pyrimidine core system, an aromatic 4-amine group, and a metabolically stable trifluoromethyl group, a common pharmacophore known to enhance lipophilicity and membrane permeability . Scientific research identifies this amine-functionalized pyridopyrimidine as a key scaffold for developing potent enzyme inhibitors. Compounds in this class demonstrate notable activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase target in oncology . Specifically, closely related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as ATP-competitive inhibitors that effectively target both wild-type (EGFRWT) and mutant (EGFRT790M) forms, which is crucial for overcoming drug resistance in cancer therapies . The mechanism of action involves the planar heteroaromatic system intercalating into the adenine-binding pocket of the kinase domain, potentially forming hydrogen bonds with key amino acid residues, thereby disrupting phosphorylation and subsequent oncogenic signaling pathways . Beyond oncology, the pyrido[3,2-d]pyrimidine structural class has documented utility in antiviral research, with some derivatives exhibiting activity against viruses such as Hepatitis C . The presence of the 4-amine group provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro applications and is not classified as a drug, medicine, or cosmetic. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

属性

CAS 编号

2089333-95-7

分子式

C8H5F3N4

分子量

214.15 g/mol

IUPAC 名称

6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14)

InChI 键

MUUHIQPZJBPEJC-UHFFFAOYSA-N

规范 SMILES

C1=CC(=NC2=C1N=CN=C2N)C(F)(F)F

产品来源

United States

准备方法

The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes the following steps :

    Acylation: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is acylated to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[3,2-d]pyrimidine core.

    Chlorination: The cyclized product is chlorinated to introduce a chloro group.

    Hydrazine Reaction: The chlorinated compound reacts with hydrazine hydrate to form the desired this compound.

Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .

化学反应分析

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit promising anticancer activity. For instance, a study synthesized a series of trifluoromethyl-substituted pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which were screened against multiple human cancer cell lines including DU145 (prostate), A549 (lung), SiHa (cervical), and MCF-7 (breast) cancer cells. The results indicated that certain derivatives showed significant cytotoxic effects, with IC50 values lower than 10 µg/mL for some compounds, particularly those containing thien-2-yl groups at the 6th position .

Biological Activity
The compound is also being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition and receptor modulation. This includes studies on its antimicrobial properties and its role in targeting specific disease pathways .

Biological Research

Antimicrobial and Antifungal Activities
Recent studies have highlighted the compound's efficacy against various pathogens. For example, synthesized trifluoromethyl pyrimidine derivatives demonstrated notable antifungal activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural chemistry as antifungal agents .

Inhibitory Effects on Enzymes
The compound has shown promise in inhibiting specific receptors involved in pain signaling pathways, such as TRPV1 receptors, with an IC50 value around 30 nM. This suggests potential applications in pain management therapies.

Material Science

The unique properties of 6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine make it valuable in the development of new materials. Its ability to enhance lipid solubility and oxidative stability is crucial for creating advanced materials with improved performance characteristics in various chemical processes .

Data Tables

Application Area Activity Type Target Organisms/Cells IC50 Values (µg/mL)
AnticancerCytotoxicityDU145 (Prostate)<10
A549 (Lung)<10
SiHa (Cervical)<10
MCF-7 (Breast)<10
AntimicrobialAntifungalBotrytis cinereaNot specified
Sclerotinia sclerotiorumNot specified
Enzyme InhibitionTRPV1 InhibitionTRPV1 Receptors30 nM

Case Studies

  • Anticancer Activity Assessment
    A study synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their anticancer potential against four human cancer cell lines. Compounds containing thien-2-yl groups exhibited superior activity compared to those with phenyl groups at the 6th position, with some showing IC50 values as low as 3.2 µg/mL against lung cancer cells .
  • Enzyme Inhibition Profile
    Another investigation focused on the inhibitory effects of the compound on TRPV1 receptors. The results indicated a strong inhibition constant, suggesting its potential use in developing new analgesic drugs aimed at managing chronic pain conditions.

相似化合物的比较

Structural Analogues and Substituent Effects

The pyrido[3,2-d]pyrimidine scaffold is highly versatile, with modifications at positions 4 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis with key analogues:

Key Findings from Comparative Studies

Role of Position 6 Substituents
  • However, synthetic yields for trifluoromethyl derivatives vary widely (8–84%), indicating challenges in optimization .
  • Fluoropyridinyl (-2-fluoropyridin-4-yl) : Exhibits excellent kinase selectivity (e.g., MAP4K4 inhibition with IC₅₀ < 10 nM) due to fluorine’s electron-withdrawing effects and optimal steric fit in hydrophobic pockets .
  • Chloro (-Cl) : Less potent than fluorinated analogues but easier to synthesize (96.79% yield) .
Impact of Core Modifications
  • Thieno-Fused Derivatives: Compounds like 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine show multitarget kinase inhibition (CK1δ/ε, CLK1) but require precise aryl substitutions for activity .
  • Isoxazolo[5,4-d]pyrimidines : Trifluoromethyl groups on this scaffold demonstrate synthetic versatility but lack direct biological data in the provided evidence .
Selectivity and Binding Interactions
  • Compound 29 (6-(2-Fluoropyridin-4-yl)) binds MAP4K4 via hydrogen bonding with the hinge region (Val 98, Met 155) and hydrophobic interactions with the fluoropyridinyl group . The trifluoromethyl analogue may exhibit stronger hydrophobic interactions but risks steric clashes in smaller binding pockets.
  • Kinase Selectivity: Fluorinated pyridopyrimidines (e.g., Compound 29) show >100-fold selectivity against off-target kinases, whereas dichlorophenyl-substituted thieno derivatives are inactive against certain kinases (e.g., DYRK1A) .

Physicochemical and Pharmacokinetic Properties

Property 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
Molecular Weight ~260 g/mol ~268 g/mol ~318 g/mol
logP ~2.5 (estimated) ~2.1 ~3.0
Solubility Moderate (CF₃ increases lipophilicity) High (fluoropyridinyl enhances polarity) Low (bulky aryl substituent)
In Vivo Exposure Not reported Good (oral bioavailability in xenograft models) Not reported

生物活性

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with a trifluoromethyl group at the 6-position. The presence of this trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

Property Value
Molecular FormulaC8H4F3N4
Molecular Weight248.59 g/mol
IUPAC NameThis compound
InChI KeyOYFUABWFSRCBQI-UHFFFAOYSA-N

The primary biological activity of this compound involves the inhibition of cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound disrupts the cell cycle, leading to cell cycle arrest and potential apoptosis in cancer cells. This mechanism is critical in cancer therapy as it targets rapidly dividing cells.

Biochemical Pathways

  • Cell Cycle Regulation : Inhibition of CDKs affects key checkpoints in the cell cycle.
  • Cell Signaling : The compound may influence various signaling pathways, altering gene expression and cellular metabolism.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited significant activity against HeLa (cervical cancer) and K562 (leukemia) cell lines with IC50 values indicating effective inhibition of cell proliferation.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor volume and increased survival rates compared to control groups.

Case Study Examples

  • Study on K562 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 12 µM.
  • HeLa Cell Line : Another study indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound's lipophilicity facilitates its absorption and distribution within biological systems. Its stability under physiological conditions further supports its viability as a therapeutic agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Target Activity IC50 (µM)
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amineCDK Inhibition10
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amineTyrosine Kinase Inhibition15
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesAnticancer Activity8

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting with trifluoromethyl-substituted pyridine or pyrimidine precursors. For example, a modified Niementowski reaction can be employed, where 2-amino-3-carboxylate derivatives are condensed with nitriles or urea under high-temperature conditions (200°C) to form the pyridopyrimidine core . Key intermediates include halogenated pyridines (e.g., 6-chloro derivatives) and trifluoromethyl-aniline derivatives, which undergo nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and electronic environments. X-ray crystallography provides precise spatial arrangements, particularly for assessing planarity of the pyridopyrimidine core and interactions between the trifluoromethyl group and adjacent substituents. For example, studies on analogous compounds (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl derivatives) highlight the use of torsional angle analysis to evaluate steric effects .

Q. What functional groups in this compound contribute to its reactivity in biological systems?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidin-4-amine moiety acts as a hydrogen bond donor/acceptor, enabling interactions with enzymes or receptors. Computational docking studies on related compounds (e.g., thieno[2,3-d]pyrimidines) suggest that electron-withdrawing substituents (e.g., -CF₃) modulate binding affinity by altering charge distribution .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) for introducing the trifluoromethyl group . Machine learning models trained on existing datasets (e.g., substituent effects on pyrimidine reactivity) can also prioritize synthetic routes .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl-substituted pyridopyrimidines?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or off-target effects. Systematic comparative studies using isogenic cell lines or enzyme isoforms can isolate structure-activity relationships. For instance, conflicting kinase inhibition data for 6-chloro derivatives were resolved by standardizing ATP concentration and buffer systems . Meta-analyses of crystallographic data (e.g., Protein Data Bank entries) further clarify binding modes .

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of trifluoromethyl group installation in pyridopyrimidine synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SNAr reactions at electron-deficient positions (e.g., para to nitrogen in pyridine), while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and controlled heating (80–120°C) to prevent deborylation. Studies on 4-chloro-N,N-dimethylpyrimidin-2-amine demonstrate that microwave-assisted synthesis reduces side-product formation by accelerating reaction kinetics .

Q. What analytical techniques are critical for detecting trace impurities in this compound, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection identifies impurities at ppm levels. For fluorinated analogs, ¹⁹F NMR offers specificity for detecting residual trifluoromethyl intermediates. Method validation follows ICH guidelines, including spike-recovery experiments and robustness testing under varying column temperatures/pH .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。